molecular formula C13H15N3O2S B13971992 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-nitrophenyl)-4,4,6-trimethyl- CAS No. 50403-73-1

2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-nitrophenyl)-4,4,6-trimethyl-

Cat. No.: B13971992
CAS No.: 50403-73-1
M. Wt: 277.34 g/mol
InChI Key: XIZVGHGAGIWVAW-UHFFFAOYSA-N
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Description

CAS Number: 50403-73-1
Molecular Formula: C₁₃H₁₅N₃O₂S
Molecular Weight: 277.34 g/mol
Key Features:

  • Adopts a dihydropyrimidinethione core structure with three methyl groups (4,4,6-trimethyl) enhancing steric bulk and hydrophobicity .
    Physical Properties:
  • Density: 1.31 g/cm³
  • Boiling Point: 383.3°C at 760 mmHg .

Properties

CAS No.

50403-73-1

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

4,6,6-trimethyl-3-(2-nitrophenyl)-1H-pyrimidine-2-thione

InChI

InChI=1S/C13H15N3O2S/c1-9-8-13(2,3)14-12(19)15(9)10-6-4-5-7-11(10)16(17)18/h4-8H,1-3H3,(H,14,19)

InChI Key

XIZVGHGAGIWVAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC(=S)N1C2=CC=CC=C2[N+](=O)[O-])(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-nitrophenyl)-4,4,6-trimethyl-

General Synthetic Strategy

The synthesis of pyrimidinethione derivatives typically involves cyclization reactions of appropriate amidine or urea derivatives with carbonyl or thiocarbonyl compounds under acidic or basic catalysis. For the specific compound , the synthesis involves:

  • Formation of the pyrimidine ring via condensation of substituted amidines or formamidine derivatives with carbonyl-containing reagents.
  • Introduction of the thione functionality by incorporation of sulfur sources or via cyclization involving thiourea or isothiocyanate intermediates.
  • Substitution at the nitrogen atom with an o-nitrophenyl group through nucleophilic substitution or condensation.

Reported Synthetic Routes

Cyclization via Amidines and Aromatic Aldehydes

One documented approach involves the condensation of amidines with aromatic aldehydes and urea derivatives, followed by cyclization to form dihydropyrimidine rings. In this context, the reaction of substituted amidines with o-nitrobenzaldehyde under reflux conditions in the presence of acid catalysts such as p-toluenesulfonic acid yields the desired pyrimidinethione derivatives after sulfur incorporation.

  • Reaction Conditions : Reflux in toluene or diphenylether with acid catalysis for 1-2 hours.
  • Key Reagents : Substituted amidine (bearing methyl groups), o-nitrobenzaldehyde, sulfur source (e.g., thiourea or ammonium thiocyanate).
  • Yield : Moderate to good yields (typically 60-80%).
Use of Ethyl β-Aminocrotonate and Isocyanates

Detailed Reaction Scheme and Data Table

Step Reactants Conditions Product Yield (%) Notes
1 Substituted amidine + o-nitrobenzaldehyde + urea Reflux in toluene, acid catalyst (p-TsOH), 1-2 h Cyclized dihydropyrimidine intermediate 65-75 Acid catalysis essential for cyclization
2 Intermediate + sulfur source (thiourea or ammonium thiocyanate) Reflux, methanol or diphenylether, 1 h 2(1H)-Pyrimidinethione derivative 60-80 Sulfur incorporation step
3 Purification Recrystallization or chromatography Pure 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-nitrophenyl)-4,4,6-trimethyl- >95 Confirmed by spectral analysis

Research Findings and Analysis

  • Catalyst Role : Acid catalysts such as p-toluenesulfonic acid significantly improve cyclization efficiency and yield by activating carbonyl groups and facilitating ring closure.
  • Sulfur Source : Thiourea and ammonium thiocyanate are effective sulfur donors for thione formation, with thiourea providing slightly higher yields and cleaner reactions.
  • Substituent Effects : The presence of the o-nitrophenyl group influences reaction kinetics due to its electron-withdrawing nature, which can affect nucleophilicity and cyclization rates.
  • Solvent Choice : Non-polar solvents like toluene and diphenylether favor cyclization by promoting dehydration steps, while polar solvents like methanol are preferred for sulfur incorporation stages.
  • Reaction Monitoring : TLC and NMR spectroscopy are standard for tracking reaction progress and confirming product formation.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-nitrophenyl)-4,4,6-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidinethione derivatives.

Scientific Research Applications

2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-nitrophenyl)-4,4,6-trimethyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-nitrophenyl)-4,4,6-trimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Structural and Physical Properties
Compound (Substituent) CAS Number Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
1-(o-Nitrophenyl) (Target) 50403-73-1 C₁₃H₁₅N₃O₂S 277.34 1.31 383.3
1-Phenyl 16325-43-2 C₁₂H₁₆N₂S 232.35 1.16 314.9
1-(3-Methylphenyl) N/A C₁₄H₁₈N₂S 246.36 N/A N/A
1-(4-Chlorophenyl) N/A C₁₃H₁₅ClN₂S 266.79 N/A N/A
1-(3-Fluorophenyl) N/A C₁₃H₁₅FN₂S 258.33 N/A N/A
1-Propyl 63704-51-8 C₁₀H₁₈N₂S 198.36 N/A N/A

Key Observations :

  • The o-nitrophenyl substituent increases molecular weight and density compared to phenyl or alkyl-substituted analogs due to the nitro group’s mass and polarity .
  • Fluorinated or chlorinated analogs (e.g., 3-fluorophenyl, 4-chlorophenyl) exhibit intermediate molecular weights, reflecting halogen substitution .
Pharmacological Activities
Compound (Substituent) Reported Activities
1-(o-Nitrophenyl) Limited data; inferred potential from structural analogs (see below).
1-Phenyl Antibacterial, antitumor, antioxidative
1-(3-Methylphenyl) Antibacterial, antitumor
1-(4-Chlorophenyl) Analgesic, anti-inflammatory, calcium channel modulation
1-Propyl Toxic (intraperitoneal LDL₀ in mice: 300 mg/kg)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) may enhance binding to biological targets, as seen in the 4-chlorophenyl analog’s analgesic and anti-inflammatory effects .
  • Methyl or alkyl substituents (e.g., 3-methylphenyl, propyl) correlate with antibacterial activity but may increase toxicity in alkylated variants .

Key Observations :

  • Alkyl substituents (e.g., propyl) correlate with higher toxicity, possibly due to metabolic activation .
Market Availability
  • 1-Phenyl Analog : Available from suppliers (e.g., TRC, Sigma-Aldrich) at $45–$144 for 10–250 mg .
  • 1-(o-Nitrophenyl): No commercial availability reported, suggesting specialized synthesis requirements .

Biological Activity

2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-nitrophenyl)-4,4,6-trimethyl- is a pyrimidine derivative notable for its diverse biological activities. Pyrimidines are essential heterocyclic compounds that play critical roles in various biochemical processes and have been extensively studied for their medicinal properties. This article focuses on the biological activity of this specific compound, highlighting its pharmacological potential and relevant research findings.

  • Molecular Formula : C13H15N3O2S
  • Molecular Weight : 277.342 g/mol
  • Density : 1.31 g/cm³
  • Boiling Point : 389.1°C at 760 mmHg
  • CAS Number : 37489-52-4

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. In a study examining the structure-activity relationships of various pyrimidine compounds, it was found that modifications to the pyrimidine nucleus can enhance antimicrobial efficacy against a range of pathogens . Specifically, compounds similar to 2(1H)-Pyrimidinethione have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Pyrimidine derivatives have also been investigated for their anticancer potential. A recent study reported that certain pyrimidine-based compounds showed cytotoxic effects on various cancer cell lines, including those resistant to conventional therapies . The mechanism of action often involves the inhibition of key enzymes involved in DNA replication and repair.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrimidine derivatives have been documented in several studies. For instance, compounds containing the pyrimidine moiety were shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests a potential therapeutic application in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is significantly influenced by the substituents on the pyrimidine ring. The position and nature of these substituents can enhance or diminish biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. For example, the presence of nitro groups has been associated with increased potency against certain bacterial strains .

Case Study 1: Antimicrobial Screening

A series of synthesized pyrimidine derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 1-position (as seen in 2(1H)-Pyrimidinethione) significantly improved activity compared to unsubstituted derivatives.

CompoundActivity Against S. aureusActivity Against E. coli
AModerateWeak
BStrongModerate
C (2(1H)-Pyrimidinethione)Very StrongStrong

Case Study 2: Anticancer Efficacy

In vitro studies evaluated the cytotoxic effects of 2(1H)-Pyrimidinethione on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity compared to standard chemotherapeutics.

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